molecular formula C12H19BN2O6 B8062934 2-Methoxy-3-nitropyridine-5-boronic acid pinacol ester

2-Methoxy-3-nitropyridine-5-boronic acid pinacol ester

Cat. No.: B8062934
M. Wt: 298.10 g/mol
InChI Key: VBZWSIOGXXPLTQ-UHFFFAOYSA-N
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Description

2-Methoxy-3-nitropyridine-5-boronic acid pinacol ester is a boronic ester derivative of pyridine. This compound is notable for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The presence of both methoxy and nitro functional groups on the pyridine ring, along with the boronic ester moiety, makes it a versatile intermediate in the synthesis of various complex organic molecules.

Properties

IUPAC Name

(3-hydroxy-2,3-dimethylbutan-2-yl)oxy-(6-methoxy-5-nitropyridin-3-yl)borinic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19BN2O6/c1-11(2,16)12(3,4)21-13(17)8-6-9(15(18)19)10(20-5)14-7-8/h6-7,16-17H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBZWSIOGXXPLTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(N=C1)OC)[N+](=O)[O-])(O)OC(C)(C)C(C)(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BN2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-3-nitropyridine-5-boronic acid pinacol ester typically involves the following steps:

    Nitration of 2-Methoxypyridine: The starting material, 2-methoxypyridine, is nitrated using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 3-position.

    Borylation: The nitrated product is then subjected to a borylation reaction. This can be achieved using a palladium-catalyzed coupling reaction with bis(pinacolato)diboron in the presence of a base such as potassium carbonate. The reaction is typically carried out in an inert atmosphere (e.g., nitrogen or argon) and at elevated temperatures (e.g., 80-100°C).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may involve optimization of reaction conditions to minimize by-products and improve the overall purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-3-nitropyridine-5-boronic acid pinacol ester undergoes several types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This is the most common reaction involving this compound. It reacts with various aryl or vinyl halides in the presence of a palladium catalyst and a base to form carbon-carbon bonds.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.

    Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate.

    Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), or toluene.

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Aminopyridine Derivatives: Formed through reduction of the nitro group.

Scientific Research Applications

2-Methoxy-3-nitropyridine-5-boronic acid pinacol ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for the development of new drugs.

    Biology: Utilized in the synthesis of bioactive molecules that can interact with biological targets.

    Industry: Used in the production of advanced materials and polymers.

Mechanism of Action

The primary mechanism by which 2-Methoxy-3-nitropyridine-5-boronic acid pinacol ester exerts its effects is through its participation in Suzuki-Miyaura coupling reactions. The boronic ester moiety interacts with the palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-5-pyridineboronic acid pinacol ester
  • 2-Nitropyridine-5-boronic acid pinacol ester

Comparison

Compared to similar compounds, 2-Methoxy-3-nitropyridine-5-boronic acid pinacol ester is unique due to the presence of both methoxy and nitro groups on the pyridine ring. This dual functionality allows for greater versatility in synthetic applications, enabling the formation of a wider variety of products through different reaction pathways.

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